molecular formula C14H11NO5 B1266504 2-(Benzyloxy)-4-nitrobenzoic acid CAS No. 5340-21-6

2-(Benzyloxy)-4-nitrobenzoic acid

Cat. No.: B1266504
CAS No.: 5340-21-6
M. Wt: 273.24 g/mol
InChI Key: LXYSQNGVLVKMDZ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by a benzyloxy group attached to the second position and a nitro group attached to the fourth position of the benzoic acid ring

Scientific Research Applications

2-(Benzyloxy)-4-nitrobenzoic acid has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.

    Material Science: It is used in the development of novel materials with specific properties.

    Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.

Safety and Hazards

The safety data sheet for a related compound, “2-Benzyloxybenzoic acid”, indicates that it may cause skin and eye irritation and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that benzylic compounds often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure of the compound and the presence of functional groups.

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets.

Biochemical Pathways

For example, they can participate in Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .

Biochemical Analysis

Biochemical Properties

2-(Benzyloxy)-4-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The compound’s nitro group can undergo reduction reactions, leading to the formation of amino derivatives that can further participate in biochemical pathways . Additionally, this compound can act as a substrate for esterases, which hydrolyze ester bonds, releasing benzoic acid and benzyl alcohol .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of kinases and phosphatases, leading to alterations in gene expression and cellular metabolism . The compound’s interaction with cellular enzymes can result in changes in the levels of reactive oxygen species (ROS), impacting oxidative stress responses and apoptosis . Furthermore, this compound has been shown to inhibit the proliferation of certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity . For instance, its interaction with cytochrome P450 enzymes can lead to competitive inhibition, affecting the metabolism of other substrates . Additionally, the reduction of the nitro group to an amino group can result in the formation of reactive intermediates that can covalently modify proteins and nucleic acids, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability is influenced by factors such as pH, temperature, and the presence of reducing agents . Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . Long-term exposure to the compound in in vitro studies has shown that it can induce changes in cellular function, including alterations in cell cycle progression and apoptosis .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Studies have shown that there is a threshold dose above which the compound’s adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives, which can further undergo conjugation reactions with glucuronic acid or sulfate . These conjugates are more water-soluble and can be excreted from the body . The compound’s metabolism can also lead to the formation of reactive intermediates that can interact with cellular macromolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be localized to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nitro group can facilitate its localization to the mitochondria, where it can participate in redox reactions . The subcellular distribution of this compound can influence its biochemical properties and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: Benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position, resulting in 4-nitrobenzoic acid.

    Benzylation: The 4-nitrobenzoic acid is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate. This introduces the benzyloxy group at the ortho position relative to the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a dehydrating agent to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines.

    Esterification: Alcohols with sulfuric acid or other dehydrating agents.

Major Products

    Reduction: 2-(Benzyloxy)-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic Acid: Lacks the benzyloxy group, making it less lipophilic.

    2-(Benzyloxy)benzoic Acid: Lacks the nitro group, affecting its reactivity and potential biological activity.

    2-(Methoxy)-4-nitrobenzoic Acid: Similar structure but with a methoxy group instead of a benzyloxy group, influencing its chemical properties.

Uniqueness

2-(Benzyloxy)-4-nitrobenzoic acid is unique due to the presence of both the benzyloxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

4-nitro-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-14(17)12-7-6-11(15(18)19)8-13(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYSQNGVLVKMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70968062
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-21-6
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Benzyloxy)-4-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70968062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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